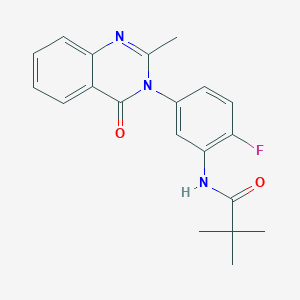
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver kinase, ROS1. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) and other ROS1 fusion-positive cancers.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of novel compounds, including quinazolinone and thiazolidinone derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of quinazolinone chemistry in creating compounds with potential biological activities (Yao-wu, 2008).
Biological Activities
- Antibacterial and Antifungal Activities : Research has shown that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the structural modifications of the quinazolinone core, which enhance the compound's ability to interact with microbial targets, thereby inhibiting their growth (Desai, Vaghani, & Shihora, 2013).
- Anti-inflammatory Activities : Certain derivatives have demonstrated potential as anti-inflammatory agents, inhibiting the oxidative burst activity of phagocytes and T-cell proliferation. This suggests a promising application in the development of anti-inflammatory drugs, highlighting the therapeutic potential of quinazolinone derivatives in immunomodulation (Sultana, Arayne, Naz, & Mesaik, 2013).
Applications in Medical Imaging and Drug Metabolism
- The synthesis and evaluation of fluorine-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors demonstrate the application of quinazolinone derivatives in medical imaging, particularly in positron emission tomography (PET) (Tu et al., 2007). Moreover, studies on the disposition and metabolism of novel orexin receptor antagonists highlight the importance of quinazolinone derivatives in understanding drug metabolism and pharmacokinetics, providing insights into the development of more effective and safer therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMEPQERPAFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
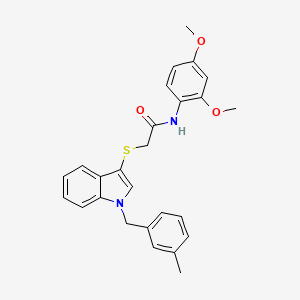
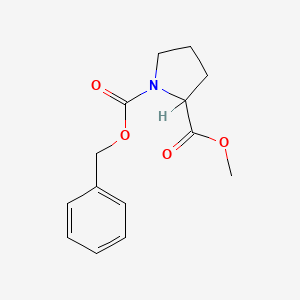
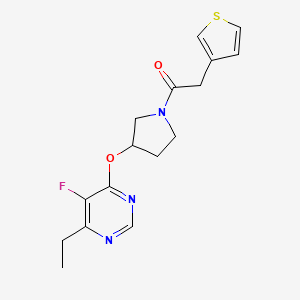
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
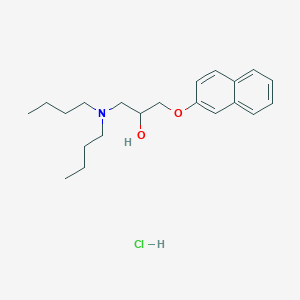
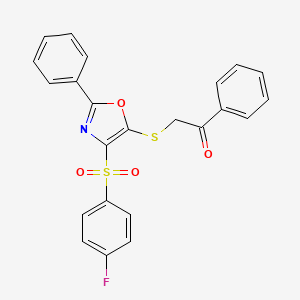
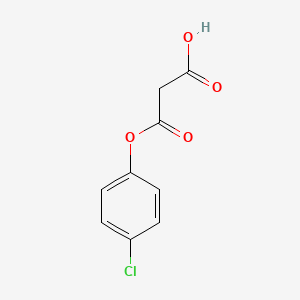
![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
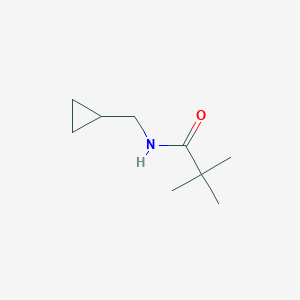
![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)
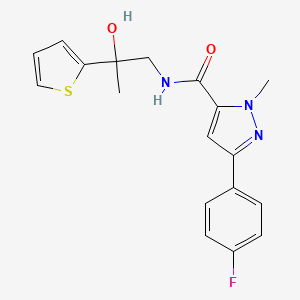
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)